molecular formula C25H24N4O4S B277287 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide

カタログ番号 B277287
分子量: 476.5 g/mol
InChIキー: UNIQXJKOXAYSHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as BMS-777607, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-777607 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, which is involved in a variety of cellular processes, including cell proliferation, survival, and migration.

作用機序

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its therapeutic effects by selectively inhibiting the c-Met receptor tyrosine kinase. This receptor is overexpressed in many types of cancer and is involved in the regulation of cell proliferation, survival, and migration. By inhibiting c-Met, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the growth and metastasis of cancer cells. In fibrosis, c-Met is involved in the activation of fibroblasts, which are responsible for the production of extracellular matrix proteins. By inhibiting c-Met, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the activation of fibroblasts and the accumulation of extracellular matrix proteins. In inflammatory disorders, c-Met is involved in the production of pro-inflammatory cytokines. By inhibiting c-Met, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the production of these cytokines and the associated inflammation.
Biochemical and Physiological Effects:
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth and metastasis of tumor cells by reducing cell proliferation, survival, and migration. In fibrosis, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the accumulation of extracellular matrix proteins, which are responsible for the development of fibrotic diseases. In inflammatory disorders, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the production of pro-inflammatory cytokines, which are involved in the pathogenesis of these diseases.

実験室実験の利点と制限

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of c-Met, which makes it a valuable tool for studying the role of this receptor in various diseases. Additionally, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied in preclinical models and has shown promising results in a variety of disease settings. However, there are also limitations to the use of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments. It is a small molecule inhibitor, which can limit its ability to penetrate into certain tissues or cell types. Additionally, as with any small molecule inhibitor, there is the potential for off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of combination therapies that incorporate N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide with other drugs or treatment modalities. This approach may enhance the therapeutic efficacy of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide and reduce the potential for drug resistance. Another area of interest is the development of novel c-Met inhibitors that have improved pharmacological properties, such as increased selectivity or tissue penetration. Finally, there is a need for further research to elucidate the role of c-Met in various diseases and to identify patient populations that may benefit from c-Met inhibition.

合成法

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that has been described in detail in the scientific literature. Briefly, the synthesis begins with the reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzenesulfonamide to form the corresponding sulfonamide. The resulting compound is then coupled with 4-oxoquinazoline to form the final product, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide.

科学的研究の応用

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, fibrosis, and inflammatory disorders. In cancer, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the growth and metastasis of a variety of tumor types, including breast, lung, and gastric cancers. In fibrosis, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to reduce the accumulation of extracellular matrix proteins, which are responsible for the development of fibrotic diseases such as pulmonary fibrosis and liver cirrhosis. In inflammatory disorders, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of diseases such as rheumatoid arthritis and inflammatory bowel disease.

特性

製品名

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide

分子式

C25H24N4O4S

分子量

476.5 g/mol

IUPAC名

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C25H24N4O4S/c1-28(17-19-7-3-2-4-8-19)34(32,33)21-13-11-20(12-14-21)27-24(30)15-16-29-18-26-23-10-6-5-9-22(23)25(29)31/h2-14,18H,15-17H2,1H3,(H,27,30)

InChIキー

UNIQXJKOXAYSHF-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

正規SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。